molecular formula C9H6FNO B017734 3-Acetyl-5-fluorobenzonitrile CAS No. 105515-21-7

3-Acetyl-5-fluorobenzonitrile

Cat. No.: B017734
CAS No.: 105515-21-7
M. Wt: 163.15 g/mol
InChI Key: NVTOIWPMCLKTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) is a synthetic triterpenoid derived from oleanolic acid, a natural compound found in various plants. CDDO was developed to enhance the anti-inflammatory properties of oleanolic acid and has shown significant potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

CDDO is synthesized from oleanolic acid through a series of chemical reactions. The synthesis involves the introduction of a cyano group at the C-2 position and the formation of a dioxo group at the C-3 and C-12 positions. The key steps in the synthesis include:

Industrial Production Methods

The industrial production of CDDO follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process is typically carried out in batch reactors with strict control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

CDDO undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of CDDO include:

Major Products

The major products formed from the reactions of CDDO include various derivatives with modified functional groups. These derivatives can have enhanced or altered biological activities, making them useful for different therapeutic applications .

Scientific Research Applications

    Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.

    Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

    Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.

    Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

CDDO exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

CDDO is part of a class of compounds known as triterpenoids. Similar compounds include:

CDDO stands out due to its potent biological activities and versatility in therapeutic applications. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .

Properties

CAS No.

105515-21-7

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-acetyl-5-fluorobenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3

InChI Key

NVTOIWPMCLKTFC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 ml) under an argon atmosphere. After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 824 mg (0.900 mmol) of tris(dibenzylideneacetone)dipalladium and 1.23 g (1.98 mmol) of rac-1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) are added to 9.00 g (45.0 mmol) of 3-bromo-5-fluorobenzenecarbonitrile in toluene (300 mol). After the addition of 19.5 g (54.0 mmol) of (1-ethoxyvinyl)tributylstannane, the mixture is stirred under reflux overnight. The reaction mixture is subsequently concentrated and the residue is taken up in 300 ml of THF. After the addition of 100 ml of an aqueous 2N hydrogen chloride solution, the mixture is stirred at room temperature for 2 h. The reaction mixture is subsequently neutralized using a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic phases are dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 9:1). 7.11 g (97% of theory) of the title compound are obtained.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
300 mol
Type
reactant
Reaction Step Two
Quantity
824 mg
Type
catalyst
Reaction Step Two

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